molecular formula C14H14 B1265500 2,3'-Dimethylbiphenyl CAS No. 611-43-8

2,3'-Dimethylbiphenyl

Cat. No.: B1265500
CAS No.: 611-43-8
M. Wt: 182.26 g/mol
InChI Key: UZQLBACCROFUKQ-UHFFFAOYSA-N
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Description

2,3’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14 It is a derivative of biphenyl, where two methyl groups are attached to the 2 and 3 positions of the biphenyl structure

Biochemical Analysis

Biochemical Properties

2,3’-Dimethylbiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 2,3’-Dimethylbiphenyl and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 2,3’-Dimethylbiphenyl on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. In certain cell types, 2,3’-Dimethylbiphenyl has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, 2,3’-Dimethylbiphenyl can influence the expression of genes involved in detoxification processes, thereby impacting the cell’s ability to respond to oxidative stress and other environmental challenges .

Molecular Mechanism

At the molecular level, 2,3’-Dimethylbiphenyl exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 2,3’-Dimethylbiphenyl can inhibit the activity of certain cytochrome P450 enzymes by occupying the enzyme’s active site, thereby preventing the binding of the enzyme’s natural substrate. Additionally, 2,3’-Dimethylbiphenyl can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’-Dimethylbiphenyl can change over time due to factors such as stability and degradation. Studies have shown that 2,3’-Dimethylbiphenyl is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or certain chemical agents. Over time, the degradation products of 2,3’-Dimethylbiphenyl can accumulate and potentially exert different biological effects compared to the parent compound. Long-term studies have also indicated that prolonged exposure to 2,3’-Dimethylbiphenyl can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2,3’-Dimethylbiphenyl in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects on the animals. At higher doses, 2,3’-Dimethylbiphenyl can induce toxic effects, such as liver damage, oxidative stress, and alterations in metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are detected. Additionally, high doses of 2,3’-Dimethylbiphenyl can lead to adverse effects, such as hepatotoxicity and disruption of normal physiological functions .

Metabolic Pathways

2,3’-Dimethylbiphenyl is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,3’-Dimethylbiphenyl, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body. The metabolic flux of 2,3’-Dimethylbiphenyl and its metabolites can be influenced by factors such as enzyme expression levels, availability of cofactors, and the presence of other xenobiotics .

Transport and Distribution

Within cells and tissues, 2,3’-Dimethylbiphenyl is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as cell membranes and adipose tissue. Additionally, 2,3’-Dimethylbiphenyl can interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream. The localization and accumulation of 2,3’-Dimethylbiphenyl within specific tissues can influence its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of 2,3’-Dimethylbiphenyl can affect its activity and function. The compound has been found to localize in various cellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm. The targeting of 2,3’-Dimethylbiphenyl to specific organelles can be mediated by post-translational modifications or interactions with targeting signals. For example, the localization of 2,3’-Dimethylbiphenyl in the endoplasmic reticulum can facilitate its interaction with cytochrome P450 enzymes, while its presence in mitochondria can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3’-Dimethylbiphenyl can be synthesized through several methods:

Industrial Production Methods: Industrial production methods for 2,3’-dimethylbiphenyl typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3’-Dimethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrogenated biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Hydrogenated biphenyl derivatives.

    Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.

Scientific Research Applications

2,3’-Dimethylbiphenyl has several applications in scientific research:

Comparison with Similar Compounds

  • 2,2’-Dimethylbiphenyl
  • 3,3’-Dimethylbiphenyl
  • 4,4’-Dimethylbiphenyl

Comparison: 2,3’-Dimethylbiphenyl is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. Compared to other dimethylbiphenyl isomers, it may exhibit different steric and electronic effects, impacting its behavior in chemical reactions and applications.

Properties

IUPAC Name

1-methyl-2-(3-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQLBACCROFUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209983
Record name 1,1'-Biphenyl, 2,3'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-43-8
Record name 2,3′-Dimethyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3'-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,3'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV20O621U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the focus of the research paper on 2,3'-dimethylbiphenyl?

A1: The research paper investigates the kinetics of the cyclization reaction of this compound. [] This reaction is significant because it leads to the formation of more stable polycyclic aromatic hydrocarbons (PAHs). The paper also examines how the relative concentration of this compound changes in sediments over time, a process known as maturation. This information helps understand the fate and persistence of this compound in the environment.

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